molecular formula C9H12FNO3 B1489310 (E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 1998840-78-0

(E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid

Cat. No. B1489310
M. Wt: 201.19 g/mol
InChI Key: FRBASFGAFFBNFT-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boronic acids and their esters, which may be structurally similar to the compound you’re asking about, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .


Synthesis Analysis

The synthesis of boronic acids and their esters often involves metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Molecular Structure Analysis

The molecular structure of boronic acids and their esters is influenced by the substituents in the aromatic ring .


Chemical Reactions Analysis

These compounds are only marginally stable in water. The hydrolysis of some phenylboronic pinacol esters has been described . The kinetics is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids and their esters can vary widely depending on the specific compound. Factors such as the substituents in the aromatic ring can influence properties such as stability and reactivity .

Future Directions

The future directions of research into boronic acids and their esters could involve further exploration of their potential in drug design and delivery, particularly in the context of neutron capture therapy .

properties

IUPAC Name

(E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO3/c10-7-2-1-5-11(6-7)8(12)3-4-9(13)14/h3-4,7H,1-2,5-6H2,(H,13,14)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBASFGAFFBNFT-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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